molecular formula C23H18FN3O2 B11340271 N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11340271
M. Wt: 387.4 g/mol
InChI Key: IONKVRBCVQHYHO-UHFFFAOYSA-N
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Description

N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a fluoromethylphenyl group, a pyridinyl group, and an oxazole ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluoromethylphenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a 3-fluoro-4-methylphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole intermediate.

    Incorporation of the Pyridinyl Group: The final step involves the addition of the pyridinyl group through a condensation reaction with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the pyridinyl group, potentially leading to the formation of reduced heterocycles.

    Substitution: The fluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced oxazole or pyridine derivatives.

    Substitution: Halogenated or nitrated fluoromethylphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for the development of new products and technologies.

Mechanism of Action

The mechanism of action of N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-(3-chloro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
  • N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-thiazole-3-carboxamide
  • N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-sulfonamide

Uniqueness

Compared to similar compounds, N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups. The presence of the fluoromethylphenyl group and the oxazole ring provides unique chemical reactivity and biological activity, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-benzyl-5-(3-fluoro-4-methylphenyl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H18FN3O2/c1-16-10-11-18(13-19(16)24)21-14-20(26-29-21)23(28)27(22-9-5-6-12-25-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

IONKVRBCVQHYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)F

Origin of Product

United States

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